6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and triazolopyridazinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: These compounds share a similar core structure and have been studied for their pharmacological activities.
Trifluoromethylated Pyridazinones: These compounds have a trifluoromethyl group instead of a fluorophenyl group and exhibit different chemical and biological properties.
Uniqueness
6-(3-Fluorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-12-21-22-17-6-7-18(24-26(12)17)25-10-15(11-25)27-19(28)8-5-16(23-27)13-3-2-4-14(20)9-13/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKYIWRXWCULIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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